molecular formula C9H16O B125529 2,2-Dimethyl-3-(4-pentenyl)oxirane CAS No. 157474-64-1

2,2-Dimethyl-3-(4-pentenyl)oxirane

Cat. No. B125529
M. Wt: 140.22 g/mol
InChI Key: TVAVXNPYPOKUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(4-pentenyl)oxirane, also known as limonene epoxide, is a cyclic organic compound that is commonly found in citrus fruits such as oranges, lemons, and grapefruits. It is a colorless liquid with a pleasant odor and is widely used in the food, fragrance, and pharmaceutical industries. In

Scientific Research Applications

Limonene epoxide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential use as a natural insecticide.

Mechanism Of Action

The mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also work by disrupting the cell membrane of bacteria and other microorganisms.

Biochemical And Physiological Effects

Limonene epoxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and may have potential as a treatment for inflammatory diseases such as arthritis. It has also been shown to have anti-cancer effects, and may be useful in the development of new cancer therapies. In addition, 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide has been shown to have anti-microbial effects, and may be useful in the development of natural insecticides.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is a natural compound that is readily available. It is also relatively easy to synthesize, and is not toxic to humans or animals at low concentrations. However, one limitation of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is not very stable, and can degrade over time. This can make it difficult to use in long-term studies.

Future Directions

There are a number of potential future directions for research on 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide. One area of interest is its potential use as a natural insecticide. Another area of interest is its potential use in the development of new anti-inflammatory and anti-cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide, and to determine its safety and efficacy in humans.

Synthesis Methods

Limonene epoxide can be synthesized through the epoxidation of 2,2-Dimethyl-3-(4-pentenyl)oxirane, which is a terpene found in citrus fruits. The most common method for synthesizing 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is through the use of hydrogen peroxide and acetic acid. The reaction is carried out at room temperature and atmospheric pressure, and the yield of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is typically around 70%.

properties

CAS RN

157474-64-1

Product Name

2,2-Dimethyl-3-(4-pentenyl)oxirane

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,2-dimethyl-3-pent-4-enyloxirane

InChI

InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10-8/h4,8H,1,5-7H2,2-3H3

InChI Key

TVAVXNPYPOKUIW-UHFFFAOYSA-N

SMILES

CC1(C(O1)CCCC=C)C

Canonical SMILES

CC1(C(O1)CCCC=C)C

synonyms

Oxirane, 2,2-dimethyl-3-(4-penten-1-yl)-

Origin of Product

United States

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